molecular formula C22H28N2OS2 B2482408 2-(4-(Isopropylthio)phenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone CAS No. 1421494-97-4

2-(4-(Isopropylthio)phenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone

Cat. No.: B2482408
CAS No.: 1421494-97-4
M. Wt: 400.6
InChI Key: PPXYTXKEUVNHRU-UHFFFAOYSA-N
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Description

2-(4-(Isopropylthio)phenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone (CAS 1421494-97-4) is a synthetic organic compound with a molecular weight of 400.6 g/mol and the molecular formula C22H28N2OS2 . It features a piperidine core that is substituted with a ketone-linked isopropylthio-phenyl moiety and a pyridinylthio-methyl group, placing it in a class of structures of significant interest in medicinal and organic chemistry . The presence of thioether linkages and aromatic nitrogen atoms in its architecture suggests potential for diverse chemical reactivity and biological interaction. This compound can be synthesized through multi-step routes involving the preparation of the 4-(isopropylthio)phenyl starting material, followed by alkylation to introduce the ethanone group, and final coupling with pyridin-2-ylthio moieties . In a research context, this compound finds applications across various scientific fields. In chemistry, it serves as a valuable reagent in organic synthesis and catalysis. In biology, its thioether groups make it a candidate for studies in enzyme inhibition. Furthermore, its structural similarity to known bioactive molecules suggests potential for use in pharmaceutical research and the development of specialized materials . The mechanism of action for this compound is hypothesized to involve interactions with enzymes and proteins, particularly through its thioether and aromatic groups, potentially leading to the inhibition of enzyme activity or disruption of cellular signaling pathways . Researchers can leverage its properties for exploring new chemical spaces and biological targets. This product is strictly for in vitro research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2OS2/c1-17(2)27-20-8-6-18(7-9-20)15-22(25)24-13-10-19(11-14-24)16-26-21-5-3-4-12-23-21/h3-9,12,17,19H,10-11,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXYTXKEUVNHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Isopropylthio)phenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone can be achieved through multiple synthetic routes, typically involving:

  • Step 1: The preparation of the 4-(isopropylthio)phenyl starting material via sulfidation reactions.

  • Step 2: Subsequent alkylation to introduce the ethanone group.

  • Step 3:

  • Step 4: Coupling with pyridin-2-ylthio moieties under controlled conditions.

Industrial Production Methods: Scaling up this synthesis for industrial production often involves optimization of reaction parameters to maximize yield and purity. Catalysts and solvents, such as acetonitrile and toluene, may be used to facilitate efficient reactions.

Types of Reactions:

  • Oxidation: The thioether groups can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: The compound can be reduced under specific conditions to alter its functional groups.

  • Substitution: Various substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reducing agents: Sodium borohydride or lithium aluminum hydride.

  • Substitution reagents: Halogens like chlorine or bromine under UV light or with catalysts.

Major Products:

  • Oxidation forms sulfoxides or sulfones.

  • Reduction alters the ethanone group to secondary alcohols.

  • Substitution can introduce halogen atoms to the aromatic rings.

Scientific Research Applications

This compound finds applications across various scientific fields:

  • Chemistry: As a reagent in organic synthesis and catalysis.

  • Biology: In studies of enzyme inhibition due to its thioether groups.

  • Medicine: Potential use in pharmaceuticals for its structural similarity to bioactive molecules.

  • Industry: Utilized in the development of specialized materials, such as sensors and polymers.

Mechanism of Action

The mechanisms by which 2-(4-(Isopropylthio)phenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone exerts its effects involve:

  • Molecular Targets: Interaction with enzymes and proteins, particularly through its thioether and aromatic groups.

  • Pathways Involved: Inhibition of enzyme activity and potential disruption of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of piperidine- and thioether-containing derivatives. Below is a systematic comparison with key analogs identified in the evidence:

Core Structural Analogues

Compound Name CAS Number Key Structural Features Identified Uses/Properties
2-(4-(Isopropylthio)phenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone N/A* Piperidine, pyridinylthio-methyl, isopropylthio-phenyl, ethanone Hypothesized applications in drug discovery due to thioether motifs
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone 1355178-81-2 Piperidine, fluorophenyl, ethanone Laboratory research (non-drug use); fluorophenyl may enhance metabolic stability
1-(4-((Benzyl(isopropyl)amino)methyl)piperidin-1-yl)-2-chloroethanone 1353968-09-8 Piperidine, benzyl-isopropylamino-methyl, chloroethanone Structural emphasis on nitrogenous substituents; potential intermediates in bioactive molecule synthesis
1-(4-((Difluoromethyl)thio)phenyl)ethanone 145326-60-9 Difluoromethylthio-phenyl, ethanone Fluorinated thioethers may improve lipophilicity and target binding

Physicochemical Properties

For example:

  • 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone: The fluorophenyl group reduces electron density, possibly increasing stability against oxidative degradation .
  • 1-(4-((Benzyl(isopropyl)amino)methyl)piperidin-1-yl)-2-chloroethanone: The chloroethanone moiety introduces electrophilicity, which could facilitate nucleophilic substitutions in synthetic pathways .
  • Target Compound : The isopropylthio and pyridinylthio groups likely elevate molecular weight (~450–500 g/mol estimated) and logP (>3), favoring CNS-targeting applications.

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